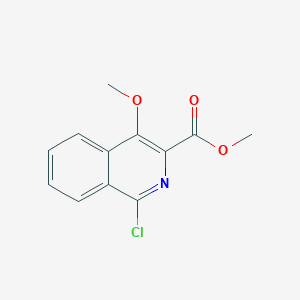

5-(2,3-二甲氧基苯基)-1,3,4-噁二唑-2-胺

描述

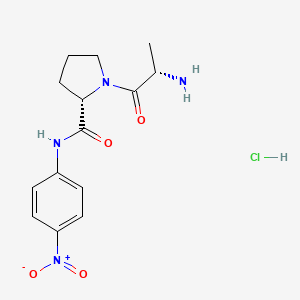

The compound 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 2,5-disubstituted 1,3,4-oxadiazoles, to which it belongs, is known for its versatility in drug design and synthesis.

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be efficiently achieved through a novel one-pot, four-component condensation reaction, as described in the first paper. This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, yielding high product yields without the need for a catalyst or activation .

Molecular Structure Analysis

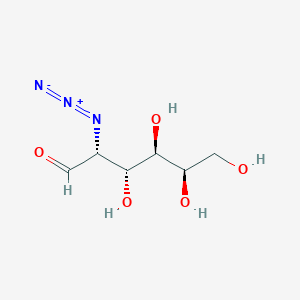

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can be substituted at the 2 and 5 positions with various functional groups. The presence of an aryl group, such as the 2,3-dimethoxyphenyl moiety, can significantly influence the compound's electronic properties and its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their ability to undergo further functionalization. For instance, the reaction with primary amines can lead to the formation of triazole derivatives, as demonstrated in the fifth paper . Additionally, the oxadiazole ring can participate in cycloaddition reactions, as shown in the third paper, where 1,2,4-oxadiazolin-5-ones serve as precursors for the synthesis of N-alkyl amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as the methoxy groups in the 5-(2,3-Dimethoxyphenyl) derivative, can affect the compound's polarity, solubility, and stability. The heterocyclic oxadiazole core is known for its stability and ability to engage in hydrogen bonding, which can be advantageous in drug design .

科学研究应用

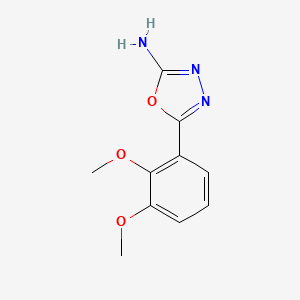

抗菌和抗增殖活性

5-(2,3-二甲氧基苯基)-1,3,4-噁二唑-2-胺及其衍生物在抗菌和抗增殖活性方面表现出有希望的结果。研究表明,该化合物的某些衍生物对致病性革兰氏阳性和阴性细菌以及类似酵母的致病真菌白色念珠菌表现出显著的抑制活性。此外,这些化合物已被评估其对各种癌细胞系的抗增殖活性,包括前列腺、结肠直肠、肝细胞、上皮样癌和乳腺癌,在某些情况下表现出最佳活性(Al-Wahaibi et al., 2021)。

抗癌评估

已合成一系列新的5-(2,3-二甲氧基苯基)-1,3,4-噁二唑-2-胺的1,3,4-噁二唑衍生物,并对其抗癌活性进行了评估。一些衍生物对乳腺癌细胞系显示出优异的活性,突显了它们作为抗癌药物的潜力(Polkam et al., 2021)。

合成方法

研究还专注于开发合成1,3,4-噁二唑衍生物的高效方法。已开发了一种新方法,使用(N-异氰酸酯基)三苯基膦、二级胺、羧酸和芳香醛。该方法提供了一种合成全取代1,3,4-噁二唑衍生物的替代方法,有助于简化生产并潜在地拓宽这些化合物的应用范围(Ramazani & Rezaei, 2010)。

电子结构和抗菌活性

关于5-烷基和3-(2,4-二甲基苯基)取代的1,3,4-噁二唑-2-硫酮衍生物的电子结构研究,与5-(2,3-二甲氧基苯基)-1,3,4-噁二唑-2-胺相关,为其分子轨道计算和优化几何结构提供了见解。这项研究有助于理解这些化合物的抗菌和抗结核活性,突显了它们在治疗细菌感染中的潜力(Aydogan et al., 2002)。

乙酰胆碱酯酶和丁酰胆碱酯酶抑制

1,3,4-噁二唑衍生物显示出在抑制乙酰胆碱酯酶和丁酰胆碱酯酶方面的潜力,这对于治疗痴呆症和重症肌无力至关重要。这项研究表明,装饰有长烷基链的5-芳基-1,3,4-噁二唑可以是高效的抑制剂,其中一些衍生物对乙酰胆碱酯酶的IC50值低于已有药物(Pflégr et al., 2022)。

发光性能

已探索了2-芳基-5-(2,6-二甲氧基苯基)-1H-1,3,4-噁二唑的发光性能,在各种溶剂中显示出高量子产率。这项研究为这些化合物在光致发光材料中的应用打开了新的途径,可能在光学器件的开发中发挥作用(Mikhailov et al., 2018)。

类似物的抗癌活性

已合成并测试了N-芳基-5-取代-1,3,4-噁二唑-2-胺类似物的抗癌活性。一些类似物对各种癌细胞系,包括黑色素瘤、白血病、乳腺癌和结肠癌,显示出显著活性,表明它们作为抗癌药物的潜力(Ahsan et al., 2014)。

属性

IUPAC Name |

5-(2,3-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOWTKEFHYBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640783 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016783-13-3 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)